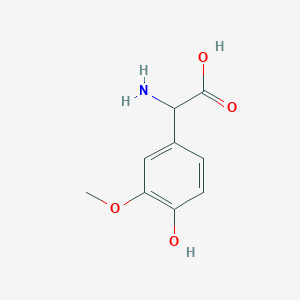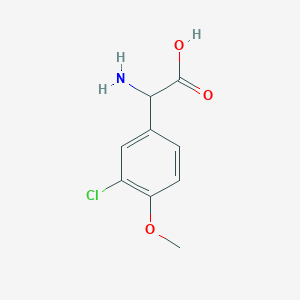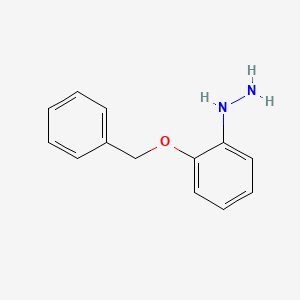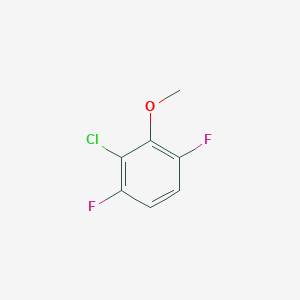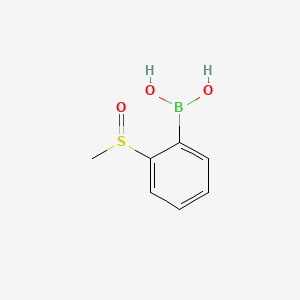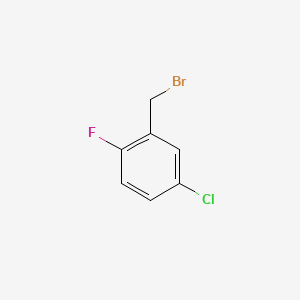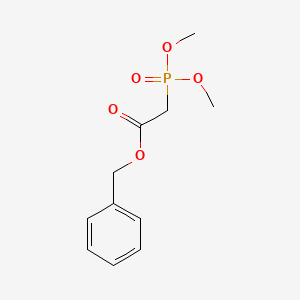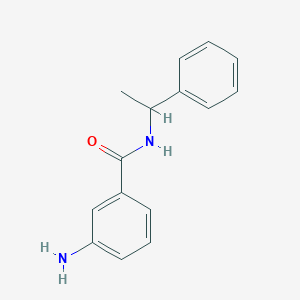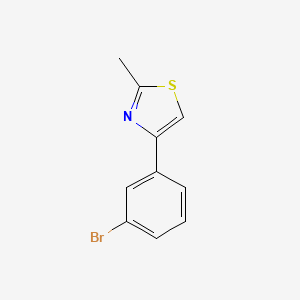
4-(3-Bromophenyl)-2-methyl-1,3-thiazole
Vue d'ensemble
Description
“4-(3-Bromophenyl)-2-methyl-1,3-thiazole” is a compound that contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their diverse biological activities and are part of many important drugs and natural products .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a condensation reaction of a thiol and a nitrile. The bromophenyl group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would consist of a five-membered thiazole ring with a bromophenyl group at the 4-position and a methyl group at the 2-position. The bromine atom would likely make the compound relatively heavy and polar .Chemical Reactions Analysis
As a brominated aromatic compound, “4-(3-Bromophenyl)-2-methyl-1,3-thiazole” could potentially undergo various types of reactions, including electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. As a brominated aromatic compound, it would likely be relatively heavy and polar. It might also have a relatively high boiling point .Applications De Recherche Scientifique
Antimicrobial Activity
Thiazole derivatives have been studied for their potential as antimicrobial agents. The structural presence of both sulfur and nitrogen in the thiazole ring can interact with bacterial enzymes, disrupting their function. This interaction can lead to the inhibition of bacterial growth, making these compounds valuable in the development of new antimicrobial drugs .
Anticancer Properties
Research has indicated that thiazole derivatives can exhibit anticancer activity. For instance, they can be designed to target specific cancer cell lines, such as human breast adenocarcinoma (MCF7), by interfering with cellular proliferation mechanisms. The ability to synthesize and modify these compounds allows for the optimization of their selectivity and effectiveness against various cancer types .
Neuroprotective Effects
The neurotoxic potential of thiazole derivatives has been explored, particularly in relation to acetylcholinesterase (AchE) activity. AchE is crucial for nerve pulse transmission, and its inhibition can lead to neurological disorders. Studying thiazole compounds can contribute to understanding their impact on AchE and the development of neuroprotective drugs .
Oxidative Stress Modulation
Thiazole compounds have been associated with the modulation of oxidative stress markers like malondialdehyde (MDA). By influencing the levels of reactive oxygen species (ROS) and MDA, these compounds can be used to study oxidative damage and its link to various diseases, potentially leading to antioxidant therapies .
Molecular Docking Studies
Molecular docking studies of thiazole derivatives can reveal their potential interactions with biological targets. These studies help in predicting the binding affinity and orientation of the compounds within the active sites of enzymes or receptors, which is crucial for drug design and discovery processes .
Pharmacokinetics and Drug Development
The absorption, distribution, metabolism, and excretion (ADME) profile of thiazole derivatives is essential for their development as therapeutic agents. Understanding their pharmacokinetic properties ensures that these compounds can be effectively delivered to the site of action with minimal toxicity .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-(3-bromophenyl)-2-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNS/c1-7-12-10(6-13-7)8-3-2-4-9(11)5-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHUQXQVSWGYSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380128 | |
| Record name | 4-(3-bromophenyl)-2-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenyl)-2-methyl-1,3-thiazole | |
CAS RN |
342405-21-4 | |
| Record name | 4-(3-Bromophenyl)-2-methylthiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=342405-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-bromophenyl)-2-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



